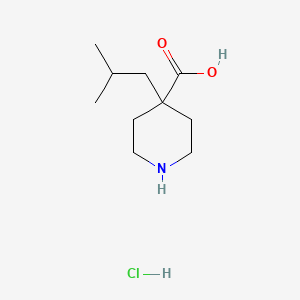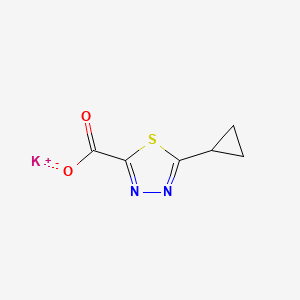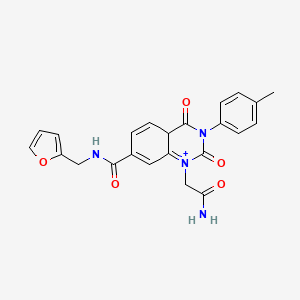
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride, also known as MPHP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic stimulant that belongs to the class of cathinones, which are structurally similar to amphetamines. MPHP has been the subject of numerous studies due to its potential applications in various fields, including neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride has been characterized through crystal X-ray diffraction, calculations, and FTIR spectrum analysis. This compound's crystal structure has been detailed, revealing the piperidine ring's conformation and interactions with chloride ions. These structural insights are crucial for understanding the compound's properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactivity
Research has focused on the synthesis of derivatives of this compound. For example, a study detailed the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using this compound as a starting material. This research highlights the compound's utility in creating chemically diverse structures, potentially useful in various fields like medicinal chemistry and material science (Zheng, 2010).
Application in Drug Synthesis
The compound has been employed in the synthesis of specific pharmacologically interesting derivatives. For instance, its role in synthesizing 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which have applications in synthesizing natural products and pharmacological compounds, is significant (Ibenmoussa et al., 1998).
Role in Medicinal Chemistry
This compound has been utilized in the development of Aurora kinase inhibitors, potentially useful in cancer treatment. This demonstrates its application in creating targeted therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Biochemical Studies
The compound has been used in the synthesis and structural study of biochemical compounds like 3β-acyloxytropan-3α-carboxylic acid hydrochlorides. These studies contribute to a deeper understanding of biochemical processes and the development of bioactive compounds (Burgos et al., 1992).
Wirkmechanismus
Target of Action
The primary target of 4-Isobutylpiperidine-4-carboxylic acid hydrochloride, also known as Isonipecotic acid, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Isonipecotic acid acts as a partial agonist at the GABA A receptor The interaction of the compound with its target leads to the activation of the GABA A receptor, which in turn results in an increase in inhibitory neurotransmission .
Biochemical Pathways
The activation of the GABA A receptor by Isonipecotic acid affects the GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the nervous system. The downstream effects of this activation include a decrease in neuronal excitability and an overall calming effect on the nervous system .
Result of Action
The molecular and cellular effects of Isonipecotic acid’s action include the activation of GABA A receptors, leading to an increase in inhibitory neurotransmission. This can result in effects such as sedation, anxiolysis, and muscle relaxation .
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(9(12)13)3-5-11-6-4-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTFETHEFOBNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCNCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802334.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2802337.png)

![1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802341.png)
![1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2802342.png)

![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-cyclopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2802346.png)
![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2802349.png)

